Cas no 1289082-52-5 (methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate)
![methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/1289082-52-5x500.png)
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
- Imidazo[1,2-a]pyrazine-8-carboxylic acid, 2-methyl-, methyl ester
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- インチ: 1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3
- InChIKey: RVNMQOMPBZHILR-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C)=CN1C=CN=C2C(OC)=O
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157591-0.25g |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95% | 0.25g |
$481.0 | 2023-06-08 | |
TRC | M355030-50mg |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 50mg |
$ 250.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19435-100MG |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95% | 100MG |
¥ 1,056.00 | 2023-03-31 | |
TRC | M355030-100mg |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 100mg |
$ 365.00 | 2022-06-03 | ||
Chemenu | CM465438-500mg |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95%+ | 500mg |
$1011 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19435-1G |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95% | 1g |
¥ 4,204.00 | 2023-03-31 | |
1PlusChem | 1P01AGO2-10g |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95% | 10g |
$5224.00 | 2023-12-25 | |
Enamine | EN300-157591-500mg |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95.0% | 500mg |
$758.0 | 2023-09-24 | |
Enamine | EN300-157591-250mg |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95.0% | 250mg |
$481.0 | 2023-09-24 | |
Aaron | AR01AGWE-250mg |
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
1289082-52-5 | 95% | 250mg |
$687.00 | 2025-02-09 |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylateに関する追加情報
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate (CAS No. 1289082-52-5): A Comprehensive Overview
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate, a compound with the chemical formula C11H10N2O2 and CAS number 1289082-52-5, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyrazine class, a heterocyclic structure that has been extensively studied for its pharmacological relevance. The presence of both imidazole and pyrazine rings in its molecular framework imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.
The methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate structure is characterized by a methyl group at the 2-position of the imidazole ring and a carboxylate moiety at the 8-position of the pyrazine ring. This specific arrangement contributes to its reactivity and interaction with biological targets. In recent years, there has been a growing interest in exploring the therapeutic potential of imidazopyrazine derivatives, particularly in the context of cancer therapy, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is its ability to modulate various cellular pathways. Studies have demonstrated that this compound can interact with enzymes and receptors involved in signal transduction, leading to potential applications in treating chronic inflammatory conditions. The carboxylate group at the 8-position not only enhances solubility but also allows for further functionalization, enabling researchers to design analogs with improved pharmacokinetic properties.
In the realm of oncology, methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate has shown promise as an anti-proliferative agent. Preclinical studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with key metabolic pathways. The imidazopyrazine core is known to exhibit inhibitory effects on enzymes such as tyrosine kinases, which are often overexpressed in tumors. Additionally, its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in combination therapies.
The synthesis of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework efficiently.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational tools are indispensable in modern drug discovery pipelines, allowing researchers to predict binding affinities and metabolic stability with high accuracy.
The pharmacokinetic profile of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and efficacious therapeutic agents. Initial studies suggest that it exhibits moderate bioavailability and undergoes biotransformation via cytochrome P450 enzymes. This information is critical for optimizing dosing regimens and minimizing potential side effects.
In conclusion, methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate (CAS No. 1289082-52-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable compound for developing novel therapeutics. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a significant role in addressing various health challenges.
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